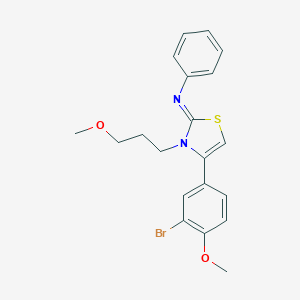
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, also known as BPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPT is a thiazolylidene-based compound that has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to inhibit the activity of the enzyme Akt, which is known to play a critical role in cancer cell survival and proliferation. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is known to be involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit a range of other biochemical and physiological effects. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels that supply nutrients to tumors), and modulate the expression of several key genes involved in cancer cell proliferation and survival. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine for lab experiments is its potent anticancer activity against a range of cancer cell lines. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit relatively low toxicity towards normal cells, making it a potential candidate for selective cancer therapy. However, one of the limitations of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine for lab experiments is its relatively complex synthesis method, which can be time-consuming and require specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for further research on N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine. One area of research could be the development of more efficient and scalable synthesis methods for N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, which could help to facilitate its widespread use in scientific research. Another area of research could be the development of novel N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine derivatives with improved anticancer activity and selectivity. Finally, further research could be conducted to explore the potential applications of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
The synthesis of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine involves a multi-step process that begins with the reaction of 3-bromo-4-methoxybenzaldehyde with 3-methoxypropylamine to form an imine intermediate. This intermediate is then reacted with 2-mercaptothiazoline to form the thiazolylidene ring. Finally, the resulting thiazolylidene compound is reacted with N-phenylamine to form N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been studied extensively for its potential applications in scientific research. One of the most promising applications of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is in the field of cancer research. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine |
|---|---|
Molekularformel |
C20H21BrN2O2S |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H21BrN2O2S/c1-24-12-6-11-23-18(15-9-10-19(25-2)17(21)13-15)14-26-20(23)22-16-7-4-3-5-8-16/h3-5,7-10,13-14H,6,11-12H2,1-2H3 |
InChI-Schlüssel |
JJQYJLZWMHHOHI-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)Br |
Kanonische SMILES |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Allyloxy)phenyl]-7-chloro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257582.png)

![2-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]acetic acid](/img/structure/B257587.png)
![(2E)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B257588.png)
![ethyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257592.png)
![2-methoxyethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257594.png)
![2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257595.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B257599.png)
![(3Z)-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B257600.png)
![2-methoxyethyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257603.png)
![allyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257607.png)

![isobutyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257611.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257612.png)